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molecular formula C11H12BrClO B8436082 3-(5-Bromo-2-methylphenyl)-2-methylpropanoyl chloride

3-(5-Bromo-2-methylphenyl)-2-methylpropanoyl chloride

Cat. No. B8436082
M. Wt: 275.57 g/mol
InChI Key: HXIGFHMSBXWFOU-UHFFFAOYSA-N
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Patent
US09187583B2

Procedure details

In a three-necked round-bottom flask 9.50 g (0.413 mol) of sodium metal was dissolved in 260 ml of dry ethanol. To the resulting solution 72.0 g (0.413 mol) of diethyl methylmalonate was added. This mixture was stirred for 15 min, then 5-bromo-2-methylbenzyl chloride prepared above was added by vigorous stirring at such a rate as to maintain gentle reflux. This mixture was refluxed for an additional 2 h and then cooled to room temperature. A solution of 85 g of KOH in 250 ml of water was added. The resulting mixture was refluxed for 4 h to saponificate the ester formed. Ethanol and water were distilled off until temperature reached 95° C., and 1000 ml of water and then 12 M HCl (to pH 1) were added to the residue. The precipitated substituted methylmalonic acid was filtered off, washed with 3×100 ml of water, and then decarboxylated at 180° C. to give 3-(5-bromo-2-methylphenyl)-2-methylpropanoic. A mixture of this acid and 105 ml of SOCl2 was stirred at room temperature for 24 hours. After evaporation of an excess of thionyl chloride, the residue was distilled in vacuum to give 85.3 g (75% from 5-bromo-2-methylbenzaldehyde) 3-(5-bromo-2-methylphenyl)-2-methylpropanoyl chloride, b.p. 115° C./1 mm Hg.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
85 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
105 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][CH:3]([C:9](OCC)=O)[C:4]([O:6]CC)=O.[Br:14][C:15]1[CH:16]=[CH:17][C:18]([CH3:23])=[C:19]([CH:22]=1)CCl.[OH-].[K+].O=S(Cl)[Cl:28]>C(O)C.O>[Br:14][C:15]1[CH:22]=[CH:19][C:18]([CH3:23])=[C:17]([CH2:9][CH:3]([CH3:2])[C:4]([Cl:28])=[O:6])[CH:16]=1 |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
260 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
72 g
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(CCl)C1)C
Step Four
Name
Quantity
85 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Five
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
105 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
above was added
STIRRING
Type
STIRRING
Details
by vigorous stirring at such a rate as
TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for an additional 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
formed
DISTILLATION
Type
DISTILLATION
Details
Ethanol and water were distilled off until temperature
CUSTOM
Type
CUSTOM
Details
reached 95° C.
ADDITION
Type
ADDITION
Details
1000 ml of water and then 12 M HCl (to pH 1) were added to the residue
FILTRATION
Type
FILTRATION
Details
The precipitated substituted methylmalonic acid was filtered off
WASH
Type
WASH
Details
washed with 3×100 ml of water
CUSTOM
Type
CUSTOM
Details
decarboxylated at 180° C.
CUSTOM
Type
CUSTOM
Details
to give 3-(5-bromo-2-methylphenyl)-2-methylpropanoic
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After evaporation of an excess of thionyl chloride
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)CC(C(=O)Cl)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 85.3 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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